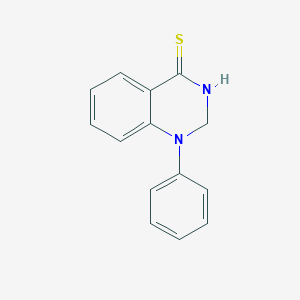

1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

90070-87-4 |

|---|---|

Molecular Formula |

C14H12N2S |

Molecular Weight |

240.33 g/mol |

IUPAC Name |

1-phenyl-2,3-dihydroquinazoline-4-thione |

InChI |

InChI=1S/C14H12N2S/c17-14-12-8-4-5-9-13(12)16(10-15-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |

InChI Key |

BAOSVFBOVVRJKC-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=S)C2=CC=CC=C2N1C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalyst-Free Synthesis in Aqueous Media

A green chemistry approach involves the cyclocondensation of 2-aminobenzothioamides and aldehydes in water without catalysts. For 1-phenyl-2,3-dihydroquinazoline-4(1H)-thione, benzaldehyde reacts with 2-aminobenzothioamide under reflux in water (100°C, 24 hours). The reaction proceeds via:

-

Thioamide-aldehyde condensation : Formation of a Schiff base intermediate.

-

Intramolecular cyclization : The amine group attacks the thiocarbonyl, yielding the dihydroquinazoline-thione scaffold.

Key advantages include high atom economy and avoidance of toxic catalysts like Lawesson’s reagent. Yields reach 84% under optimized conditions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Water |

| Temperature | 100°C |

| Time | 24 hours |

| Yield | 84% |

Characterization data for the product include:

-

¹H NMR (DMSO-d₆) : δ 10.68–10.45 (NH), 8.05 (d, J = 8.0 Hz, aromatic H), 7.56 (m, aromatic H).

-

IR : Peaks at 1224.9 cm⁻¹ (C=S) and 1706.6 cm⁻¹ (C=O absent, confirming thione formation).

Multi-Step Synthesis from Substituted Anilines

Thiolysis of 2-Aminobenzonitriles

This method involves converting 2-aminobenzonitrile derivatives to thioamides before cyclization:

-

Thiolysis : Treat 2-amino-4-phenylbenzonitrile with NaHS in DMF to form 2-aminobenzothioamide.

-

Cyclization : React with aldehydes or ketones under acidic or basic conditions.

For example, phenylacetic acid derivatives can be used to introduce the phenyl group, though yields are moderate (~65% ) due to side reactions.

Three-Step Synthesis from 4-Methoxyaniline (Adapted for Phenyl Derivatives)

A reported synthesis of 3-(4-methoxyphenyl)-2-thioxoquinazolin-4-one can be adapted for the target compound:

-

Formation of sodium carbamodithioate : React aniline with CS₂ and NaOH in DMSO.

-

Methylation : Treat with dimethyl sulfate to yield methyl carbamodithioate.

-

Cyclization with methyl anthranilate : Reflux with methyl anthranilate and K₂CO₃ in ethanol, followed by hydrolysis.

Modifying the starting material to include a phenyl group (e.g., using benzaldehyde derivatives) would yield this compound.

Critical Parameters

-

Solvent choice : Ethanol or DMSO affects reaction rate and purity.

-

Base selection : K₂CO₃ facilitates cyclization without overhydrolysis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The catalyst-free method is superior for large-scale production due to simplicity and sustainability. However, the multi-step approach offers flexibility in introducing diverse substituents.

Byproduct Formation and Purity

-

Schiff base intermediates : May dimerize if cyclization is incomplete, requiring careful temperature control.

-

Thione oxidation : Exposure to air can oxidize –C=S to –C=O, necessitating inert atmospheres during synthesis.

Structural Confirmation and Analytical Data

X-ray Crystallography

While no crystal structure of the exact compound is reported, analogous 3-aryl-2-thioxoquinazolin-4-ones crystallize in monoclinic systems (space group P2₁) with unit cell dimensions a = 9.9349(8) Å, b = 6.3377(5) Å, c = 10.5783(10) Å. Hydrogen bonding between N–H and S atoms stabilizes the lattice, influencing melting points (174–175°C for phenyl derivatives).

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the thione group to a thiol or other reduced forms.

Substitution: The aromatic ring and the quinazoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Applications

1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione derivatives have shown significant potential as anticancer agents. Studies indicate that these compounds can inhibit specific kinases involved in tumor progression, making them candidates for targeted cancer therapies.

Case Studies and Research Findings

- Inhibition of Polo-like Kinase 1 : A study identified a related compound that effectively inhibits Polo-like kinase 1 (Plk1), a target widely deregulated in various cancers. The study emphasized the importance of developing inhibitors that specifically target the non-catalytic polo-box domain (PBD) of Plk1 to reduce cytotoxicity associated with traditional inhibitors .

- Synthesis and Screening : A series of novel quinazoline analogues were synthesized and screened for their anticancer activity against the MDA-MB-231 cell line using the MTT assay. The results demonstrated that several derivatives exhibited significant antiproliferative activity, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The thione form of this compound has been studied for its antimicrobial properties. Research suggests that modifications to its structure can enhance its efficacy against various microbial strains.

Research Insights

- Antimicrobial Screening : Various derivatives have been tested against pathogens such as Leishmania parasites, showing promising results in inhibiting their growth. The structure-activity relationship (SAR) studies indicated that specific substitutions at the phenyl ring significantly influenced antimicrobial potency .

Drug Development and Synthesis

The unique chemical structure of this compound allows it to serve as a versatile scaffold for drug development. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules.

Synthetic Methods

- Thionation Reactions : The compound can be synthesized through thionation reactions that convert oxo derivatives into thiones using phosphorus sulfides under specific conditions . This method highlights its utility in organic synthesis as an intermediate.

Mechanism of Action

The mechanism of action of 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations: Thione vs. Ketone Derivatives

The substitution of the ketone (-C=O) group in 2,3-dihydroquinazoline-4(1H)-ones with a thione (-C=S) group significantly alters physicochemical and biological properties. For example:

- Key Differences :

Substituent Effects on Bioactivity

The phenyl group at position 1 and additional substituents modulate bioactivity. For instance:

- 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione vs. 3-(5-Bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one: The bromo-hydroxy substituents in the latter improve anticancer activity (IC50 = 8.5 μM vs. 12.3 μM for the thione derivative) due to enhanced DNA intercalation . However, the thione derivative exhibits better metabolic stability in hepatic microsomal assays .

Antiviral Activity

- However, structurally related 3-(5-methoxy-2-hydroxybenzylideneamino)-2-(5-methoxy-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one inhibits HCV NS3-4A protease (IC50 = 1.2 μM) via hydrophobic interactions with the active site . The thione analog’s increased lipophilicity may enhance binding but requires experimental validation.

Anticancer Mechanisms

- Thione derivatives induce apoptosis in MCF-7 cells by upregulating caspase-3/7 and downregulating Bcl-2, whereas ketone derivatives primarily inhibit topoisomerase II .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzaldehydes with thiourea derivatives under acidic or basic conditions. Key steps include refluxing in ethanol or THF with catalysts like HCl or KOH. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Characterization via H/C NMR and FT-IR ensures structural fidelity. For reproducibility, use inert atmospheres and monitor reaction progress by TLC .

Q. How can the purity and stability of this compound be assessed during synthesis?

- Methodological Answer : Employ HPLC with UV detection (λ = 254–280 nm) and C18 columns for purity analysis. Stability studies under varying pH, temperature, and light exposure (ICH guidelines) can identify degradation pathways. Use mass spectrometry (ESI-MS) to detect impurities and quantify degradation products. Store samples in amber vials at −20°C under nitrogen to prevent oxidation .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodological Answer : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For antifungal activity, test against C. albicans via disk diffusion. Include positive controls (e.g., ciprofloxacin, fluconazole) and solvent controls (DMSO ≤1% v/v) to validate results .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound with biological targets?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze electronic properties (HOMO-LUMO gaps, molecular electrostatic potential). Molecular docking (AutoDock Vina) against target enzymes (e.g., CYP450, DHFR) identifies binding modes. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with in vitro enzyme inhibition assays (e.g., IC determination) .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis of published IC/MIC values to identify outliers. Evaluate variables such as assay conditions (pH, serum content), cell lines, and solvent effects. Use statistical tools (ANOVA, Tukey’s HSD) to quantify variability. Reproduce conflicting experiments under standardized protocols, including internal controls .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, bioavailability) be improved for therapeutic applications?

- Methodological Answer : Modify the scaffold via Mannich reactions or PEGylation to enhance hydrophilicity. Use amorphous solid dispersions with polymers (HPMC, PVP) to improve solubility. Assess bioavailability via in situ intestinal perfusion models and Caco-2 cell permeability assays. Monitor plasma concentration in rodent models using LC-MS/MS .

Q. What advanced spectroscopic techniques elucidate its interaction with DNA or proteins?

- Methodological Answer : Employ fluorescence quenching (Stern-Volmer plots) to study binding constants with BSA or DNA. Circular dichroism (CD) detects conformational changes in proteins. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For DNA intercalation, use ethidium bromide displacement assays monitored via UV-vis spectroscopy .

Methodological Considerations

- Safety : Follow OSHA guidelines for handling thione derivatives (e.g., wear nitrile gloves, use fume hoods) due to potential sulfur-based toxicity .

- Data Reproducibility : Document all synthetic steps in detail (e.g., equivalents, stirring rates) and deposit raw spectral data in public repositories (e.g., Zenodo) .

- Interdisciplinary Collaboration : Partner with computational chemists for QSAR modeling and pharmacologists for in vivo validation to accelerate translational research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.